This compound is synthesized in laboratory settings and is primarily used for research purposes. Its molecular formula is , with a molecular weight of 291.72 g/mol. The compound is recognized for its structural complexity, which includes a cyclohexane ring, making it an interesting subject for various scientific investigations.
The synthesis of 4,4-difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride typically involves several key steps:
The molecular structure of 4,4-difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride features:
The InChI key for this compound is UZPVHCZVOILLLK-UHFFFAOYSA-N, and its canonical SMILES representation is C1CC(CCC1C(=O)NCC2=CC=CC=N2)(F)F.
4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride can participate in various chemical reactions:
The mechanism of action for 4,4-difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may act as a ligand that binds to enzymes or receptors, modulating their activity and leading to various pharmacological effects. The precise pathways depend on its application context but often include inhibition or activation of target proteins involved in metabolic pathways .
The applications of 4,4-difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride are diverse:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: